(S)-2-氨基庚酸

描述

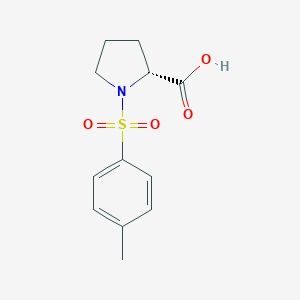

(S)-2-Aminoheptanoic acid, also known as (S)-2-amino-heptanoic acid or (S)-2-amino-caproic acid, is an important organic compound and a building block for the development of many synthetic compounds. It is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids that are used to make proteins, but it can be used as a precursor for the synthesis of a variety of compounds. It is a chiral molecule, meaning it has two mirror-image forms, (S)-2-aminoheptanoic acid (or (S)-2-amino-caproic acid) and (R)-2-aminoheptanoic acid (or (R)-2-amino-caproic acid). (S)-2-aminoheptanoic acid has a wide range of applications in biochemistry, biology, and medicine, and is widely used in the synthesis of pharmaceuticals, peptides, and other compounds.

科学研究应用

生物塑料生产

(S)-2-氨基庚酸,以及其他非天然直链氨基酸,如6-氨基己酸和7-氨基庚酸,在合成聚合生物塑料的单体中显示出潜力。这些氨基酸由于其主要胺基和羧基官能团而被认为是理想的,这些官能团有利于聚合反应。在大肠杆菌中开发了一种人工迭代碳链延伸循环,用于生产这些氨基酸,展示了一种获取具有各种官能团的中链有机酸的新策略(Cheng et al., 2019)。

固态相行为

通过使用各种表征技术探索了二氨基庚酸(dl-AHE),一种线性脂肪族氨基酸的多态行为。该研究确定了五种新的dl-AHE多态形式,这些形式通过四个完全可逆的固态相变相连接。这些形式涉及双分子层的移位和/或脂肪链的构象变化,为线性脂肪族氨基酸的固态相行为提供了见解(Smets et al., 2017)。

前列腺素类似物

合成并评估了一系列N-酰基-N-烷基-7-氨基庚酸,这些化合物可以被视为8-氮杂-11,12-环前列腺素。已经证明这些化合物能够促进cAMP的形成,并在某些生物系统中表现出类似前列腺素的效果(Jones et al., 1977)。

保护衍生物的合成

已合成了(2R,3R,4S)-4,7-二氨基-2,3-二羟基庚酸的正交保护衍生物,这是生物活性海洋肽中的一种新型氨基酸残基。这种有效的制备方法从一种商业可获得的L-鸟氨酸衍生物提供了一条路径,用于获取这些不寻常的氨基酸以进行进一步的研究和应用(Jeon et al., 2006)。

疏水结构元素

6-氨基己酸,与(S)-2-氨基庚酸密切相关,是一种在化学合成修饰肽和聚酰胺合成纤维行业中具有重要意义的ω-氨基酸。它在各种生物活性结构中作为连接物的作用强调了它在生物化学和材料科学中的结构和功能应用中的实用性(Markowska et al., 2021)。

作用机制

Target of Action

Unfortunately, there is limited information available on the specific targets of (S)-2-Aminoheptanoic acid. This compound is a type of amino acid, and amino acids in general are known to interact with various proteins and enzymes in the body. They can serve as building blocks for proteins, act as neurotransmitters, or participate in various metabolic pathways .

Mode of Action

It could also potentially act as a neurotransmitter, interacting with specific receptors in the nervous system .

Biochemical Pathways

Amino acids in general are involved in numerous biochemical pathways, including protein synthesis, energy production, and neurotransmission .

Pharmacokinetics

Amino acids are generally well-absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in various tissues (especially the liver), and excreted in the urine .

Result of Action

As an amino acid, it could potentially influence protein structure and function, cellular signaling, and metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-2-Aminoheptanoic acid. For example, factors such as pH and temperature can affect the stability of the compound and its interactions with other molecules. Additionally, the presence of other compounds (e.g., enzymes, cofactors) can influence its efficacy .

生化分析

Biochemical Properties

As an amino acid, it may participate in protein synthesis and other metabolic processes . It could interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Dosage Effects in Animal Models

The effects of different dosages of (S)-2-Aminoheptanoic acid in animal models have not been extensively studied

Metabolic Pathways

The metabolic pathways involving (S)-2-Aminoheptanoic acid are not well-characterized It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of (S)-2-Aminoheptanoic acid is not well-characterized It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications

属性

IUPAC Name |

(2S)-2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415624 | |

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

44902-02-5 | |

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoheptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)